1-(3-Methyl-1-adamantyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-1-adamantyl)piperazine is a chemical compound with the molecular formula C₁₅H₂₆N₂ and a molecular weight of 234.38 g/mol . This compound is primarily used in proteomics research and is known for its unique adamantane structure, which imparts significant stability and rigidity to the molecule .
Preparation Methods
The synthesis of 1-(3-Methyl-1-adamantyl)piperazine typically involves the reaction of 3-methyl-1-adamantylamine with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product . Industrial production methods often employ batch reactors or continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-(3-Methyl-1-adamantyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding adamantane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
The major products formed from these reactions include various substituted adamantane and piperazine derivatives, which are valuable intermediates in pharmaceutical and chemical research .
Scientific Research Applications
1-(3-Methyl-1-adamantyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: It serves as a precursor for the development of antiviral, antibacterial, and anticancer agents.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1-adamantyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides a rigid scaffold that enhances binding affinity and specificity. The piperazine ring can interact with various biological pathways, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
1-(3-Methyl-1-adamantyl)piperazine can be compared with other adamantane and piperazine derivatives:
1-Adamantylamine: Similar in structure but lacks the piperazine ring, making it less versatile in biological applications.
1-(1-Adamantyl)piperazine: Another derivative with a different substitution pattern, affecting its chemical reactivity and biological activity.
3-Methyladamantane: Lacks the piperazine moiety, limiting its use in medicinal chemistry.
These comparisons highlight the unique combination of the adamantane and piperazine structures in this compound, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methyl-1-adamantyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14-7-12-6-13(8-14)10-15(9-12,11-14)17-4-2-16-3-5-17/h12-13,16H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIHNONTZHVMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N4CCNCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.